molecular formula C21H17N3O3 B2475712 2-(1,3-benzodioxol-5-yl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326928-53-3

2-(1,3-benzodioxol-5-yl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2475712
CAS RN: 1326928-53-3
M. Wt: 359.385
InChI Key: ZATNRDLNQDLWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as PDP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Novel Compounds

A key application involves the synthesis of novel derivatives and compounds that have potential uses in medicinal chemistry and pesticide development. For instance, the synthesis of novel 7‐phosphonylbenzyl‐2‐substituted pyrazolo[4,3‐e]‐1,2,4‐triazolo[1,5‐c]‐pyrimidine derivatives aimed at obtaining potent and selective antagonists for the A2A adenosine receptor or potent pesticide lead compounds showcases the versatility of such chemical frameworks in drug discovery (Xiao et al., 2008).

Investigating Molecular Interactions

Research into the reactive properties of compounds, through DFT calculations and molecular dynamics (MD) simulations, provides insights into their potential applications in various fields including the development of antioxidants and α-glucosidase inhibitors. For example, the study on Schiff bases containing 1,2,4-triazole and pyrazole rings revealed significant inhibitory potentials against α-glucosidase, indicating their potential as therapeutic agents (Pillai et al., 2019).

Development of Anti-Tumor Agents

The design and synthesis of compounds for evaluating their apoptosis-promoting effects are another critical application. Compounds synthesized for this purpose, such as pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units, have shown potential anticancer activity through in vitro anti-proliferative activity testing and apoptosis induction, suggesting their utility in cancer research (Liu et al., 2019).

Development of Fluorescent Chemosensors

The creation of fluorescent chemosensors for metal ion detection is a notable application, demonstrating the compound's utility in analytical chemistry. A heterocyclic chromophore, through multi-step synthesis, was developed as a fluorescent chemosensor for the detection of Fe3+ metal ions, showcasing the potential for environmental monitoring and analytical applications (Khan, 2020).

Antibacterial and Antifungal Agents

The synthesis of compounds with potential antibacterial and antifungal activities highlights the role of such chemical entities in addressing microbial resistance. Various derivatives have been synthesized and tested against different bacterial and fungal strains, showing significant levels of activity and opening avenues for new therapeutic agents (Ozdemir et al., 2010).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-14-4-2-3-5-16(14)12-23-8-9-24-18(21(23)25)11-17(22-24)15-6-7-19-20(10-15)27-13-26-19/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATNRDLNQDLWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzodioxol-5-yl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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